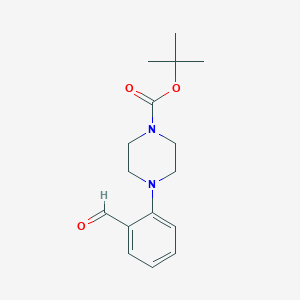

1-Boc-4-(2-formylphenyl)piperazine

説明

Significance of the Piperazine (B1678402) Scaffold in Advanced Chemical Synthesis and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and is widely recognized as a "privileged scaffold." mdpi.comnih.govresearchgate.net This designation stems from its frequent appearance in the structures of numerous FDA-approved drugs and biologically active compounds. mdpi.comresearchgate.net The unique physicochemical properties of the piperazine moiety—including its basicity, solubility, and conformational flexibility—make it an invaluable tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

The versatility of the piperazine core allows it to serve multiple roles: as a linker connecting different pharmacophores, as a basic group to enhance water solubility, or as a scaffold to correctly orient functional groups for optimal interaction with biological targets. mdpi.comresearchgate.net Consequently, piperazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antidepressant effects. nih.govresearchgate.net Its prevalence in successful drugs underscores the strategic advantage of incorporating this scaffold in the design of new therapeutic agents.

Strategic Importance of Formyl-Substituted Phenylpiperazines as Synthetic Intermediates

The strategic value of 1-Boc-4-(2-formylphenyl)piperazine is significantly enhanced by the presence of the formyl (aldehyde) group on the phenyl ring. Aryl aldehydes are exceptionally versatile synthetic handles in organic chemistry. The formyl group is readily converted into a wide range of other functionalities, making formyl-substituted phenylpiperazines highly valuable intermediates.

The ortho-positioning of the formyl group relative to the piperazine substituent is particularly significant. This arrangement facilitates intramolecular cyclization reactions, providing efficient pathways to complex heterocyclic systems. A prime example is the synthesis of quinazolines and quinazolinones, which are important classes of compounds with diverse biological activities. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.orgacs.org The reaction of an ortho-aminoaryl aldehyde (which can be derived from the corresponding nitro or other precursors) with various reagents can lead to the formation of the fused pyrimidine (B1678525) ring characteristic of quinazolines. nih.govorganic-chemistry.org The aldehyde can participate in condensations, reductive aminations, and various coupling reactions, opening a gateway to a multitude of complex molecular architectures. nih.govorganic-chemistry.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound primarily leverages its utility as a sophisticated building block for creating more complex, high-value molecules. Its chemical properties make it a useful starting material or intermediate in multi-step synthetic sequences.

One of the key applications for this compound is in the synthesis of agonists for the melanocortin subtype-4 receptor (MC4R). cookechem.com The MC4R is a G protein-coupled receptor located in the hypothalamus that plays a crucial role in regulating metabolism and feeding behavior, making it an attractive target for the development of anti-obesity therapeutics. cookechem.comnih.gov this compound serves as a key intermediate in the construction of potent and selective MC4R agonists. cookechem.comnih.gov

Furthermore, the compound is a documented precursor for several downstream products through modification of the formyl group. For instance, it can be oxidized to form 2-[4-(tert-butoxycarbonyl)piperazino]benzoic acid or reduced to yield 2-(4-N-Boc-piperazinyl)benzyl alcohol. chemsrc.com These derivatives, in turn, can be used in further synthetic elaborations, such as peptide couplings or etherification reactions, to build a diverse library of molecules for drug discovery programs.

| Product Derivative | CAS Number | Molecular Formula | Application/Use |

| 2-[4-(tert-butoxycarbonyl)piperazino]benzoic acid | 444582-90-5 | C₁₆H₂₂N₂O₄ | Further synthetic elaboration |

| 2-(4-N-Boc-piperazinyl)benzyl alcohol | 179250-28-3 | C₁₆H₂₄N₂O₃ | Intermediate for further reactions |

| Melanocortin Subtype-4 Receptor (MC4R) Agonists | N/A | Varies | Therapeutic agents for obesity |

Contextualizing the Role of Boc-Protection in Piperazine Chemistry

In a molecule with multiple reactive sites, such as piperazine with its two nucleophilic nitrogen atoms, selective functionalization is a significant challenge. This is where protecting groups become essential tools. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemicalbook.comwikipedia.org

In the context of this compound, the Boc group is attached to one of the piperazine nitrogens. chemicalbook.com This "mono-protection" strategy effectively deactivates that nitrogen, preventing it from participating in reactions. This allows chemists to selectively perform reactions on the second, unprotected piperazine nitrogen or at other sites on the molecule, such as the formyl group. mdpi.comchemicalbook.com For instance, the unprotected nitrogen can undergo reactions like N-arylation or alkylation.

The Boc group is favored due to its stability under a wide range of reaction conditions and, crucially, its straightforward removal under acidic conditions. mdpi.com This ability to be cleanly cleaved at a desired stage in a synthesis is a hallmark of a good protecting group. The use of Boc-protection in piperazine chemistry is therefore a critical strategy that enables the controlled, stepwise construction of complex drug molecules. chemicalbook.comwikipedia.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJACYJASSSXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424614 | |

| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174855-57-3 | |

| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc 4 2 Formylphenyl Piperazine

Established Synthetic Routes to the Core 1-Boc-Piperazine Moiety

The 1-Boc-piperazine scaffold is a fundamental building block in medicinal chemistry. chemicalbook.com Traditional methods for its preparation often involve the direct reaction of anhydrous piperazine (B1678402) with di-tert-butyl dicarbonate (B1257347). However, these approaches can suffer from low efficiency and high costs. chemicalbook.com More recent and efficient methods have been developed to address these limitations.

Synthesis from Diethanolamine (B148213) and Related Precursors

A highly efficient method for synthesizing N-Boc-piperazine commences with diethanolamine as the starting material. google.com This three-step process involves chlorination, Boc protection, and subsequent aminolysis and cyclization. google.com

The key steps are:

Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine (B1207034). google.com

Boc Protection: The resulting bis(2-chloroethyl)amine is then protected with di-tert-butyl dicarbonate (Boc anhydride) to yield tert-butyl bis(2-chloroethyl)carbamate. google.com

Cyclization: Finally, the protected intermediate undergoes a cyclization reaction with ammonia (B1221849) to furnish N-Boc-piperazine. google.com

This method offers significant advantages, including the use of readily available starting materials, mild reaction conditions, and high yields (exceeding 93.5%), making it suitable for industrial-scale production. chemicalbook.comgoogle.com

Table 1: Synthesis of N-Boc-piperazine from Diethanolamine

| Step | Reactants | Product | Key Features |

| 1 | Diethanolamine, Thionyl Chloride | Bis(2-chloroethyl)amine | Efficient chlorination |

| 2 | Bis(2-chloroethyl)amine, Boc Anhydride (B1165640) | tert-Butyl bis(2-chloroethyl)carbamate | Boc protection |

| 3 | tert-Butyl bis(2-chloroethyl)carbamate, Ammonia | N-Boc-piperazine | Cyclization |

Functionalization of N-Boc Morpholones

While direct synthesis from acyclic precursors is common, the functionalization of related heterocyclic systems like morpholines and their derivatives can also be a viable strategy. The synthesis of morpholine-2,5-diones from amino acids provides a platform for creating diverse heterocyclic structures. nih.gov Although not a direct route to 1-Boc-piperazine, the principles of ring transformation and functionalization are relevant. For instance, methods for the synthesis of chiral C/N-functionalized morpholine (B109124) alcohols have been developed, showcasing techniques for modifying such heterocyclic cores. researchgate.net

Aromatic Functionalization Strategies for the 2-Formylphenyl Group

The introduction of the 2-formylphenyl group onto the 1-Boc-piperazine core is typically achieved through cross-coupling reactions, with palladium-catalyzed methods being particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. nih.govresearchgate.netacs.orgnih.govclockss.orgsemanticscholar.orgrsc.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. researchgate.netnih.govmdpi.commdpi.combeilstein-journals.org In the context of synthesizing 1-Boc-4-(2-formylphenyl)piperazine, this reaction can be employed by coupling 1-Boc-piperazine with a 2-formylphenylboronic acid derivative or by coupling a borylated piperazine with a 2-halobenzaldehyde.

Research has shown that Suzuki-Miyaura couplings can be effectively catalyzed by various palladium complexes, including those with phosphine (B1218219) or phosphite (B83602) ligands, and can be performed under aqueous and even microwave-assisted conditions. researchgate.netnih.gov The choice of catalyst, base, and solvent is crucial and often depends on the specific substrates being coupled. researchgate.netnih.gov For instance, the coupling of 2-pyridyl nucleophiles, which share some electronic similarities with the piperazine nitrogen, has been successfully achieved using specialized catalyst systems. nih.gov

Table 2: Key Aspects of Suzuki-Miyaura Coupling for Aryl Ketone Synthesis

| Component | Role | Examples |

| Electrophile | Aryl source | 2-Bromobenzaldehyde, 2-Chlorobenzaldehyde |

| Nucleophile | Boron source | 2-Formylphenylboronic acid |

| Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |

| Base | Activates boronic acid | K₂CO₃, KF |

| Solvent | Reaction medium | Toluene, Dioxane, Water |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. nih.govresearchgate.net This reaction is a direct and highly effective method for synthesizing N-arylpiperazines. nih.govresearchgate.net To synthesize this compound, 1-Boc-piperazine can be coupled with a 2-halobenzaldehyde, such as 2-fluorobenzaldehyde (B47322) or 2-bromobenzaldehyde. chemsrc.com

Recent advancements in Buchwald-Hartwig amination have led to the development of highly active and air-stable palladium precatalysts that allow for rapid reactions under mild, often aerobic, and even solvent-free conditions. nih.gov These methods have been successfully applied to a broad range of aryl chlorides, affording N-arylpiperazines in excellent yields. nih.govacs.org The choice of phosphine ligand is critical to the success of the reaction, with various ligands being developed to accommodate different substrates. clockss.org

Table 3: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

| Component | Role | Examples |

| Amine | Nucleophile | 1-Boc-piperazine |

| Aryl Halide | Electrophile | 2-Fluorobenzaldehyde, 2-Bromobenzaldehyde |

| Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates catalyst | BINAP, other phosphine ligands |

| Base | Activates amine | Cs₂CO₃, NaOtBu |

| Solvent | Reaction medium | Toluene, Dioxane |

Directed Ortho-Metalation and Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org The methodology relies on the presence of a directing metalation group (DMG) on the aromatic substrate. This group, typically containing a heteroatom with a lone pair of electrons, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org This generates a stabilized aryl-lithium species, which can then be "trapped" by a suitable electrophile to introduce a new substituent with high regiocontrol.

For a substrate like N-Boc-4-phenylpiperazine, the piperazine nitrogen itself or the Boc-carbonyl group could potentially act as a DMG. However, the amide group in related benzamides is known to be a strong DMG. baranlab.orgwhiterose.ac.uk In the context of synthesizing this compound, a plausible DoM strategy would involve the lithiation of an N-aryl piperazine precursor, followed by trapping with a formylating agent. The efficiency of the DoM process is influenced by the choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi), the solvent (typically ethereal solvents like THF or Et2O), and the presence of additives like tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and accelerate the reaction. baranlab.org

Asymmetric Lithiation-Substitution Techniques

Building upon the principles of DoM, asymmetric lithiation-substitution introduces chirality by using a chiral ligand, most commonly (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base. acs.orgnih.govresearchgate.net This approach enables the direct, enantioselective functionalization of the piperazine ring itself, typically at a carbon alpha to a nitrogen atom. acs.orgbeilstein-journals.org

The process involves the enantioselective deprotonation of a C-H bond adjacent to the nitrogen of the N-Boc protected piperazine ring. nih.govbeilstein-journals.org The resulting configurationally stable organolithium intermediate is then quenched with an electrophile. Research by O'Brien and coworkers has extensively detailed this methodology, demonstrating that factors such as the electrophile, the distal N-substituent, and lithiation times significantly impact both the yield and the enantioselectivity of the reaction. acs.orgnih.gov Mechanistic studies have identified potential side reactions like ring-fragmentation, which can be minimized by employing sterically hindered N-alkyl groups on the distal nitrogen. acs.orgnih.gov While this technique primarily focuses on functionalizing the piperazine core, its principles of stereocontrol are fundamental in modern organic synthesis.

| Factor | Influence on Asymmetric Lithiation | Reference |

| Chiral Ligand | Controls the stereochemical outcome of the deprotonation. | acs.orgnih.gov |

| N-Substituent | Affects yield and enantioselectivity; bulky groups can prevent side reactions. | whiterose.ac.ukacs.org |

| Electrophile | Can unexpectedly influence yield and enantioselectivity. | acs.orgnih.gov |

| Lithiation Time | Optimization is crucial to balance lithiation and potential degradation. | nih.gov |

C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a highly atom- and step-economical approach for synthesizing complex molecules, avoiding the need for pre-functionalized starting materials. nsf.govdoaj.org For piperazines, C-H functionalization can target either the carbon atoms of the piperazine ring or, as required for the target molecule, the aromatic ring of an N-aryl substituent.

Transition-metal-catalyzed C–H functionalization at the α-carbon of N-Boc-piperazines has seen limited progress due to challenges such as low reactivity and competing reaction pathways. beilstein-journals.org However, functionalization of the N-aryl ring is more established. For the synthesis of this compound, a C-H activation approach would involve the direct introduction of a formyl group or a synthetic equivalent (like a protected hydroxymethyl or cyano group) onto the ortho-position of the phenyl ring of 1-Boc-4-phenylpiperazine.

Photoredox Catalysis in C-H Alkylation

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. mdpi.comnih.gov In the context of C-H functionalization, photoredox catalysis can generate highly reactive radical intermediates that can engage in C-H alkylation or arylation reactions. nih.govnih.gov

One relevant approach is the photoredox-catalyzed C-H arylation of N-Boc piperazine with 1,4-dicyanobenzenes. encyclopedia.pub Mechanistically, the excited photocatalyst oxidizes the N-Boc piperazine to form an α-amino radical, which then couples with the radical anion of the dicyanobenzene. encyclopedia.pub While this method directly functionalizes the piperazine ring, related strategies can be envisioned for the N-aryl substituent. For instance, organic photoredox catalysts can generate arene cation radicals from an N-arylpiperazine, which could then react with a suitable radical precursor to achieve C-H alkylation or formylation at the aromatic ring. nih.gov This method avoids the use of transition metals and can offer unique regioselectivity compared to traditional methods. nih.gov

| Catalyst Type | Radical Generation | Application Example | Reference |

| Iridium-based | Oxidative or reductive quenching cycles | C-H arylation, decarboxylative arylations | encyclopedia.pubnih.govacs.org |

| Organic Dyes | Generation of arene cation radicals | Regioselective arene C-H alkylation | nih.gov |

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing protocols that are not only efficient but also scalable, safe, and environmentally benign. These principles are central to "green chemistry."

Continuous-Flow Synthesis of Functionalized Piperazines

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scale-up. mdpi.commdpi.com Bode and coworkers have successfully translated a photoredox-catalyzed synthesis of C2-functionalized piperazines from batch to continuous-flow conditions. mdpi.com This transition simplifies the operational setup and can minimize safety concerns associated with hazardous reagents by containing them within the flow system. mdpi.com The development of flow protocols for the synthesis of this compound, for example via a nucleophilic aromatic substitution or a transition-metal-catalyzed coupling, could offer a more efficient and industrially viable manufacturing process. mdpi.com

Chemo- and Regioselective Synthetic Approaches

Achieving high chemo- and regioselectivity is paramount in organic synthesis to maximize yields and minimize difficult purification steps. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one positional isomer over others.

In the synthesis of this compound, regioselectivity is crucial for introducing the formyl group specifically at the ortho-position of the phenyl ring. As discussed, DoM provides excellent ortho-selectivity. uwindsor.cabaranlab.org In transition-metal-catalyzed approaches, the choice of ligand can be critical in controlling regioselectivity. For instance, in an iridium-catalyzed synthesis of C-substituted piperazines from imines, the addition of PPh3 was found to be crucial for diverting the reaction pathway to favor the six-membered piperazine ring over a five-membered imidazolidine. acs.org Similarly, chemoselectivity is essential, for example, in ensuring that a C-H functionalization reaction on the aryl ring does not affect the N-Boc protecting group or the piperazine C-H bonds. The use of mild reagent systems, such as the NaBH₄/I₂ system for selective reductions, exemplifies the importance of chemoselective transformations in complex molecule synthesis. wordpress.com

Reactivity and Derivatization Studies of 1 Boc 4 2 Formylphenyl Piperazine

Chemical Transformations Involving the Formyl Group

The aldehyde group serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the extension and diversification of the molecular scaffold.

Reductive Aminations for Novel Piperazine (B1678402) Derivatives

Reductive amination, or reductive alkylation, stands as a cornerstone reaction for this aldehyde, providing a direct pathway to complex amine derivatives. This one-pot reaction involves the initial formation of a Schiff base or iminium ion upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine.

In the synthesis of potent and selective melanocortin 4 receptor (MC4R) agonists, 1-Boc-4-(2-formylphenyl)piperazine is a key starting material. For instance, it can be reacted with various amines, such as 1-[(2R)-2-amino-3-(4-fluorophenyl)-1-oxopropyl]-4-cyclohexyl-N-(1,1-dimethylethyl)-4-piperidine carboxamide, in the presence of a reducing agent to yield complex dipeptide structures. nih.gov A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB), which is favored for its mildness and selectivity for imines over other carbonyl groups.

| Amine Reactant | Reducing Agent | Solvent | Product |

| Primary/Secondary Amines | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) / Tetrahydrofuran (THF) | N-Substituted 2-(4-Boc-piperazin-1-yl)benzylamine derivatives |

| 1-[(2R)-2-amino-3-(4-fluorophenyl)-1-oxopropyl]-4-cyclohexyl-N-(1,1-dimethylethyl)-4-piperidine carboxamide | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Dipeptide MC4R Agonists |

Table 1: Representative Reductive Amination Reactions.

This methodology is also applied broadly in the synthesis of various piperazine-containing drug candidates. For example, related aryl aldehydes are routinely coupled with N-Boc-piperazine via reductive amination to build the core structures of compounds investigated as inhibitors for enzymes like dihydrofolate reductase or for activity at various CNS receptors. mdpi.comnih.gov

Aldol (B89426) Condensations and Wittig Reactions

While specific examples in peer-reviewed literature for Aldol and Wittig reactions directly on this compound are not prevalent, the general principles of these reactions are fully applicable to its formyl group.

The Wittig reaction offers a powerful method for converting the aldehyde into an alkene with high regioselectivity. google.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. google.comresearchgate.net This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. google.comresearchgate.net The stereochemical outcome (E or Z alkene) is dependent on the nature of the substituents on the ylide. nih.gov Given the steric bulk of the ortho-piperazine substituent, the stereoselectivity of this reaction would be of significant interest.

Aldol condensations would involve the reaction of the formyl group with an enolate, generated from a ketone or another aldehyde, to form a β-hydroxy aldehyde or ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. The Claisen-Schmidt condensation, a type of aldol reaction between an aldehyde with no α-hydrogens (like this compound) and a ketone, is a common strategy for synthesizing chalcone-like structures. These reactions are typically catalyzed by a base or acid.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: The conversion of the aldehyde to a carboxylic acid creates a new functional handle for amide bond formation or other esterifications. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) with a scavenger to prevent the formation of explosive chlorine dioxide. The resulting product, tert-butyl 4-(2-carboxyphenyl)piperazine-1-carboxylate, is a valuable intermediate for creating amide libraries.

Reduction: The reduction of the aldehyde to a primary alcohol is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This transformation yields [2-(4-Boc-piperazin-1-yl)phenyl]methanol. bldpharm.com This alcohol can then be used in subsequent reactions, such as etherifications or further functional group manipulations.

| Transformation | Reagent(s) | Product |

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | tert-Butyl 4-(2-carboxyphenyl)piperazine-1-carboxylate |

| Reduction | Sodium Borohydride (NaBH₄) | [2-(4-Boc-piperazin-1-yl)phenyl]methanol |

Table 2: Oxidation and Reduction of the Formyl Group.

Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Selective Deprotection Strategies (e.g., Acid-Catalyzed Cleavage)

The most common method for the cleavage of the Boc group is acid-catalyzed hydrolysis. Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are typically employed. mdpi.com The reaction proceeds via the formation of a stable tert-butyl cation.

For instance, treating this compound with a solution of HCl in dioxane or TFA in DCM at room temperature efficiently removes the Boc group to yield the corresponding secondary amine, 2-(piperazin-1-yl)benzaldehyde, usually as a hydrochloride or trifluoroacetate (B77799) salt. mdpi.comgoogle.comrsc.org

| Acid Reagent | Solvent | Typical Conditions | Product Salt |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA/DCM, 0°C to RT | Trifluoroacetate |

| Hydrogen Chloride (HCl) | 1,4-Dioxane / Methanol | 4M HCl in Dioxane, RT | Hydrochloride |

Table 3: Common Acid-Catalyzed Boc-Deprotection Strategies.

Impact of Deprotection Conditions on Downstream Reactivity

The choice of deprotection conditions can be crucial for the success of subsequent synthetic steps. The resulting deprotected compound, 2-(piperazin-1-yl)benzaldehyde, possesses both a nucleophilic secondary amine and an electrophilic aldehyde. This bifunctionality can lead to self-condensation or polymerization under certain conditions, particularly if a free base is generated in a concentrated solution.

Therefore, the deprotected piperazine is often generated and used in situ for the next reaction without isolation of the free base. For example, after acid-mediated deprotection, the resulting salt can be directly used in a subsequent acylation, sulfonylation, or another reductive amination by adding a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid and liberate the free amine for the desired reaction. This approach minimizes potential side reactions and decomposition of the often less stable deprotected intermediate. The stability of the resulting deprotected amine is a key consideration, and maintaining it as a salt until the moment of reaction is a common and effective strategy.

Diversification via Piperazine Nitrogen Reactivity

The presence of a secondary amine within the piperazine ring, once the Boc protecting group is removed, is a key site for chemical modification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. cu.edu.eg The deprotection of this compound to reveal the free secondary amine, 2-(piperazin-1-yl)benzaldehyde, opens up a plethora of possibilities for derivatization.

N-Alkylation and N-Acylation Reactions

Upon removal of the Boc group, the newly exposed secondary amine of the resulting 2-(piperazin-1-yl)benzaldehyde can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental in organic synthesis for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the parent molecule.

N-Alkylation: The N-alkylation of the deprotected piperazine can be achieved using various alkylating agents such as alkyl halides or by reductive amination. The choice of reaction conditions is crucial to control the degree of alkylation and avoid potential side reactions. For instance, the reaction with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or acetone (B3395972) is a common method for mono-alkylation. researchgate.net The presence of the ortho-formyl group might influence the nucleophilicity of the piperazine nitrogen, but generally, the reaction is expected to proceed efficiently.

Reductive Amination: An alternative and often cleaner method for N-alkylation is reductive amination. This involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. researchgate.netdtic.mil This method is particularly advantageous as it avoids the formation of quaternary ammonium (B1175870) salts.

N-Acylation: The N-acylation of the deprotected piperazine introduces an amide functionality, which can significantly alter the biological activity and physical properties of the molecule. This transformation is typically carried out by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the generated acid. The resulting N-acyl derivatives are often stable and can serve as key intermediates in the synthesis of various compounds. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile, Reflux | N-Alkyl-2-(piperazin-1-yl)benzaldehyde | Direct introduction of alkyl groups. Potential for over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane | N-Alkyl-2-(piperazin-1-yl)benzaldehyde | Mild conditions, high selectivity for mono-alkylation. |

| N-Acylation | Acyl chloride/Anhydride, Triethylamine, Dichloromethane | N-Acyl-2-(piperazin-1-yl)benzaldehyde | Formation of a stable amide bond. |

Formation of Macrocyclic Structures

The bifunctional nature of 2-(piperazin-1-yl)benzaldehyde, possessing both a nucleophilic secondary amine (after deprotection) and an electrophilic aldehyde group, makes it an excellent precursor for the synthesis of macrocyclic structures. Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity.

The formation of macrocycles can be achieved through intermolecular reactions, typically by reacting the deprotected 2-(piperazin-1-yl)benzaldehyde with another bifunctional molecule. For example, a [2+2] condensation of the deprotected piperazine with itself under specific conditions could lead to a dimeric macrocycle. More commonly, it can be reacted with a diamine to form a macrocyclic imine, which can then be reduced to the corresponding stable macrocyclic amine. nih.gov The geometry of the starting materials and the reaction conditions, such as the use of a template metal ion, can direct the cyclization towards a specific macrocycle size. nih.gov

| Macrocyclization Strategy | Reactants | Resulting Macrocycle Type | Driving Force/Key Condition |

| [2+2] Cyclocondensation | 2-(Piperazin-1-yl)benzaldehyde (deprotected) | Dimeric macrocycle | High dilution, potential template effect |

| [1+1] Cyclocondensation | 2-(Piperazin-1-yl)benzaldehyde (deprotected) + Diamine | Macrocyclic imine (reducible to amine) | Complementary reactive functional groups |

Derivatization for Analytical Applications and Structural Elucidation

For analytical purposes, such as quantification in complex matrices or for enhancing detection in chromatographic methods, derivatization of this compound or its deprotected form can be employed. The primary targets for derivatization are the formyl group and the piperazine nitrogen.

The aldehyde functionality can be derivatized with reagents that introduce a chromophore or a fluorophore, facilitating detection by UV-Vis or fluorescence spectroscopy, respectively. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable, colored hydrazone.

The piperazine nitrogen, particularly after Boc deprotection, can be derivatized to enhance its detectability in mass spectrometry or to improve its chromatographic behavior. For instance, acylation with a reagent containing a readily ionizable group can improve signal intensity in mass spectrometric analysis. uni.lu

| Target Functional Group | Derivatizing Agent | Purpose | Analytical Technique |

| Formyl Group | 2,4-Dinitrophenylhydrazine (DNPH) | Introduction of a chromophore | HPLC-UV |

| Piperazine Nitrogen (deprotected) | Acylating agent with ionizable group | Enhanced ionization | Mass Spectrometry (MS) |

| Piperazine Nitrogen (deprotected) | Fluorogenic acylating agent | Introduction of a fluorophore | HPLC-Fluorescence |

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-Boc-4-(2-formylphenyl)piperazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon atom, and for understanding the molecule's conformational dynamics.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for structural verification.

¹H NMR: The proton spectrum of this compound would be expected to show distinct signals for each unique proton environment. The tert-butoxycarbonyl (Boc) protecting group would yield a prominent singlet around 1.5 ppm, corresponding to its nine equivalent protons. The piperazine (B1678402) ring protons typically appear as multiplets in the 3.0-4.0 ppm region. Due to the influence of the adjacent Boc group and the phenyl ring, these signals can be broad or complex. The aromatic protons on the phenyl ring would resonate in the downfield region, approximately between 7.0 and 8.0 ppm, showing splitting patterns (doublets, triplets) characteristic of an ortho-substituted benzene (B151609) ring. The most downfield signal would be the aldehyde proton (-CHO), expected to appear as a singlet around 10.0 ppm due to the strong deshielding effect of the carbonyl group.

¹³C NMR: The carbon spectrum provides complementary information. The carbons of the Boc group's tert-butyl moiety would appear upfield, with the quaternary carbon around 80 ppm and the methyl carbons near 28 ppm. The piperazine ring carbons would be found in the 40-50 ppm range. The aromatic carbons would generate several signals between approximately 120 and 140 ppm. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the aldehyde carbonyl carbon would be significantly further downfield, often in the 190-200 ppm region. The presence of broad signals in both ¹H and ¹³C NMR spectra at room temperature can sometimes be observed in Boc-protected piperazines, which is attributed to the slow rotation around the carbamate (B1207046) C–N bond.

Expected NMR Data for this compound

| Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 (singlet) | ~192 |

| Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | 120 - 140 |

| Piperazine (-CH₂-N-Ar) | ~3.1 (multiplet) | ~50 |

| Piperazine (-CH₂-N-Boc) | ~3.6 (multiplet) | ~45 |

| Boc Quaternary (-C(CH₃)₃) | - | ~80 |

| Boc Methyl (-C(CH₃)₃) | ~1.5 (singlet) | ~28 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for unambiguously connecting the spectral signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would be used to trace the connectivity within the aromatic ring system and to correlate the different sets of protons within the piperazine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it would link the piperazine proton signals to their corresponding carbon signals in the 40-50 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is exceptionally powerful for piecing together the molecular fragments. For instance, it would show a correlation from the aldehyde proton to the aromatic ring carbons and the carbonyl carbon, and from the piperazine protons to the aromatic carbons and the Boc carbonyl carbon, confirming the points of attachment between the different functional groups. These techniques are vital not only for final product verification but also for monitoring reaction progress and identifying key intermediates or byproducts.

Mass Spectrometry (MS) in Reaction Outcome Analysis and Impurity Profiling

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound.

HRMS is used to determine the exact mass of the parent ion with high precision, which allows for the calculation of its elemental formula. For this compound (C₁₆H₂₂N₂O₃), the monoisotopic mass is 290.16306 Da. An HRMS analysis would aim to detect this mass, typically as a protonated molecule [M+H]⁺ with an m/z (mass-to-charge ratio) of 291.17034, or as other adducts like the sodium adduct [M+Na]⁺. The high accuracy of this measurement helps to distinguish the target compound from other potential impurities with the same nominal mass but different elemental formulas.

Predicted HRMS Adducts for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 291.17034 |

| [M+Na]⁺ | 313.15228 |

| [M+K]⁺ | 329.12622 |

| [M+NH₄]⁺ | 308.19688 |

| [M-H]⁻ | 289.15578 |

Data sourced from PubChemLite.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This method is ideal for analyzing complex reaction mixtures to assess product purity and profile impurities. An LC method would first separate this compound from starting materials (e.g., N-Boc-piperazine, 2-fluorobenzaldehyde), byproducts, and intermediates.

Following separation, the mass spectrometer would detect the molecular ion of the target compound. In MS/MS mode, this parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is a unique fingerprint that can be used for definitive identification, even in the presence of co-eluting isomers. This technique allows for the detection and tentative identification of trace-level impurities, providing critical information for reaction optimization and quality control.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. For this compound, the IR spectrum would display several characteristic absorption bands confirming its key functional groups. A strong, sharp band would be expected around 1700-1720 cm⁻¹ for the aldehyde carbonyl (C=O) stretch. A separate strong absorption, typically around 1680-1690 cm⁻¹, would correspond to the carbamate carbonyl (C=O) of the Boc group. Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperazine and Boc groups (below 3000 cm⁻¹), as well as C-N stretching in the 1200-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The presence of the benzaldehyde (B42025) chromophore in this compound would result in characteristic UV absorbance. Aromatic systems typically show a strong absorption band (π → π* transition) below 280 nm. The carbonyl group conjugated with the phenyl ring would also contribute to the UV spectrum, potentially causing a weaker n → π* transition at a longer wavelength. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert law.

X-ray Crystallography in the Elucidation of Solid-State Structures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel compounds such as this compound, this technique would provide unequivocal evidence of its molecular conformation, as well as the packing of molecules within the crystal lattice. The process involves diffracting X-rays off a single crystal of the material, which generates a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. While strong hydrogen bonds are often dominant, weaker interactions such as C–H···O, C–H···π, and van der Waals forces play a crucial role in the stabilization of the crystal structure of many organic molecules.

For this compound, several potential intermolecular interactions can be hypothesized based on its structure and findings from related compounds. nih.gov The presence of the carbonyl group in the Boc (tert-butoxycarbonyl) protecting group and the formyl group on the phenyl ring introduces potential hydrogen bond acceptors. It is likely that weak C–H···O interactions would be observed, where hydrogen atoms from the piperazine ring or the phenyl ring interact with the oxygen atoms of neighboring molecules. The aromatic phenyl ring also provides a region for potential C–H···π interactions.

A detailed analysis of these interactions would typically be presented in a table format, summarizing the bond lengths and angles of these non-covalent contacts.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| Hypothetical Data | |||||

| C–H···O | C(piperazine)–H···O(Boc) | ~0.98 | ~2.50 | ~3.40 | ~150 |

| C–H···O | C(phenyl)–H···O(formyl) | ~0.95 | ~2.60 | ~3.50 | ~160 |

| C–H···π | C(piperazine)–H···Cg(phenyl) | ~0.98 | ~2.80 | ~3.70 | ~155 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for the title compound is not available. |

Conformational Analysis of the Piperazine Ring

The six-membered piperazine ring, analogous to cyclohexane, can adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. In the vast majority of crystallographically characterized N-substituted piperazine derivatives, the ring is found in a chair conformation. nih.govnih.gov

For this compound, it is highly probable that the piperazine ring would adopt a chair conformation. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The bulky tert-butoxycarbonyl (Boc) group and the 2-formylphenyl group are expected to preferentially occupy the equatorial positions to minimize steric hindrance. This preference has been observed in numerous crystallographic studies of similarly substituted piperazines. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

A Key Intermediate in the Quest for Melanocortin Subtype-4 Receptor (MC4R) Agonists

The melanocortin subtype-4 receptor (MC4R) is a crucial target in the regulation of energy homeostasis and appetite. nih.govresearchgate.net Its activation leads to reduced food intake and increased energy expenditure, making MC4R agonists a promising therapeutic strategy for obesity and related metabolic disorders. nih.govnih.gov The piperazine (B1678402) scaffold, readily accessible from intermediates like 1-Boc-4-(2-formylphenyl)piperazine, has been extensively utilized in the design of potent and selective MC4R agonists.

Exploration of Structure-Activity Relationships (SAR) in MC4R Agonist Development

The development of effective MC4R agonists has heavily relied on understanding the structure-activity relationships (SAR) of various chemical scaffolds. The piperazine core has proven to be a valuable component in achieving high affinity and functional potency at the MC4R. nih.gov

Research has shown that piperazinebenzylamines are potent MC4R agonists. nih.gov SAR studies on a series of these compounds revealed that replacing a triazole moiety with a basic nitrogen bearing a lipophilic side-chain significantly enhanced binding affinities. nih.gov Further modifications, such as the introduction of an additional heteroatom in the side-chain, led to compounds with good agonist potency. nih.gov For instance, specific analogs demonstrated EC50 values as low as 3.8 nM and a Ki of 6.4 nM. nih.gov

Another class of potent MC4R agonists incorporates a piperazine core with an ortho-substituted aryl sulfonamide. nih.gov Compounds from this series have exhibited binding and functional activities at the MC4R in the nanomolar range (less than 30 nM). nih.gov One of the most selective compounds in this series was found to be over 25,000-fold more potent at MC4R than at the related MC3R, and 490-fold more potent than at the MC5R. nih.gov

The versatility of the formyl group on this compound allows for the synthesis of such diverse structures through reactions like reductive amination to form benzylamines or conversion to other functional groups for the attachment of sulfonamides and other moieties.

Table 1: Piperazine-Based MC4R Agonists and their Potency

| Compound Class | Key Structural Feature | Reported Potency |

|---|---|---|

| Piperazinebenzylamines | Lipophilic side-chain on basic nitrogen | EC50 = 3.8 nM, Ki = 6.4 nM nih.gov |

| Piperazine with aryl sulfonamide | Ortho-substituted aryl sulfonamide | Binding and functional activity < 30 nM nih.gov |

| 1,3,4-trisubstituted-2-oxopiperazines | Tripeptidomimetic and dipeptidomimetic analogs | Single-nanomolar binding affinity and agonist potency nih.gov |

Investigation of Therapeutic Potential in Metabolic Regulation and Feeding Behaviors

The therapeutic potential of MC4R agonists in regulating metabolism and feeding behavior is well-documented. nih.govufpel.edu.br Dysfunction in the MC4R pathway is linked to severe, early-onset obesity. nih.gov Consequently, agonists that can activate this pathway are of significant clinical interest.

Clinical studies with the MC4R agonist setmelanotide (B515575) have demonstrated significant and sustained weight loss in patients with genetic deficiencies in the MC4R pathway. nih.gov These agonists work by suppressing appetite and increasing energy expenditure. nih.govnih.gov Preclinical studies have also shown that chronic treatment with an MC4R agonist can lead to reduced food intake, decreased adiposity, and improved glucose homeostasis and insulin (B600854) sensitivity. nih.gov

The development of orally bioavailable MC4R agonists is a key objective. Research into 1,3,4-trisubstituted-2-oxopiperazine-based agonists has yielded compounds with promising oral bioavailability and the ability to induce significant weight loss in animal models of obesity. nih.gov The synthesis of these complex molecules often relies on versatile building blocks like this compound to introduce the core piperazine structure.

Furthermore, combination therapies are being explored. Preclinical data has shown that the co-administration of an MC4R agonist with a glucagon-like peptide-1 (GLP-1) agonist can lead to synergistic effects, resulting in greater weight loss and improved glucose control compared to monotherapy. palatin.com

Contribution to Piperazine-Containing Biologically Active Compounds

The utility of this compound extends beyond MC4R agonists, contributing to the synthesis of a diverse range of biologically active compounds targeting various diseases. The piperazine ring is a common pharmacophore found in many approved drugs.

Development of Antidepressants and Serotonin (B10506) Receptor Modulators

The piperazine moiety is a well-established scaffold in the design of compounds targeting the central nervous system, particularly as antidepressants and serotonin receptor modulators. ijrrjournal.com The structural versatility of piperazine allows for the synthesis of ligands with high affinity and selectivity for various serotonin (5-HT) receptor subtypes.

For instance, 1-[2-(4-methoxyphenyl)phenyl]piperazine has been identified as a potent serotonin 5-HT7 receptor antagonist with a Ki of 2.6 nM. nih.gov The synthesis of such biaryl piperazine derivatives can be envisioned starting from precursors like this compound, where the formyl group can be used as a handle for cross-coupling reactions to build the biaryl system. The development of radiolabeled versions of these compounds, such as with Carbon-11, allows for their use as positron emission tomography (PET) tracers to study the distribution and function of 5-HT7 receptors in the brain. nih.gov

Furthermore, piperazine derivatives have been synthesized as selective serotonin reuptake inhibitors (SSRIs). nih.gov By coupling a fluoxetine-like structure with a functionalized piperazine, researchers aim to develop improved antidepressants with a potentially better side-effect profile. nih.gov

Table 2: Piperazine Derivatives as Serotonin Receptor Modulators

| Compound | Target Receptor | Reported Activity |

|---|---|---|

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 Receptor | Potent antagonist (Ki = 2.6 nM) nih.gov |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines | Serotonin Reuptake Transporter (SERT) | Micromolar affinity for SERT nih.gov |

Inhibitors of Multidrug Resistance (MDR) in Cancer Chemotherapy

Multidrug resistance (MDR) is a major obstacle in the successful treatment of cancer. One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp). The piperazine scaffold has been explored for the development of agents that can inhibit these pumps and resensitize cancer cells to chemotherapy. While direct synthesis from this compound is not explicitly detailed in the provided context, the functional groups on this starting material are amenable to the synthetic routes used to create such inhibitors. The aldehyde can be used to build the complex side chains necessary for activity.

Emerging Roles in Antimicrobial and Anticancer Agent Research

The piperazine ring is a recurring structural motif in the discovery of new antimicrobial and anticancer agents. Its ability to be readily substituted at its two nitrogen atoms allows for the creation of large libraries of compounds for screening.

In the realm of anticancer research, novel N-(1-(4-(dibenzo[b,f] researchgate.netnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives have been synthesized and shown to exhibit potent cytotoxic activities against various human cancer cell lines, with IC50 values in the low micromolar range. nih.gov The synthesis of such molecules involves coupling a piperazine-containing fragment to an amino acid derivative, a transformation that can be facilitated by the functional handles present on intermediates like this compound.

Furthermore, a series of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines have been synthesized and evaluated for their antimicrobial and anticancer activities. biointerfaceresearch.com These studies demonstrated that the synthesized compounds possessed moderate antimicrobial and anticancer potential. biointerfaceresearch.com The synthesis of these compounds starts from arylfuran-2-carbaldehydes, which can be prepared through various synthetic routes where a formylphenyl precursor could be relevant.

Table 3: Anticancer Activity of Piperazine Derivatives

| Compound Class | Cancer Cell Lines Tested | Reported Activity |

|---|---|---|

| N-(1-(4-(dibenzo[b,f] researchgate.netnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives | K562, Colo-205, MDA-MB-231 | Potent cytotoxic activity (IC50 = 20-40 µM) nih.gov |

| 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines | Panel of ~60 human cancer cell lines | Moderate anticancer activity biointerfaceresearch.com |

| Novel vindoline-piperazine conjugates | 60 human tumor cell lines (NCI60) | Low micromolar growth inhibition (GI50) nih.gov |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MCF7 breast cancer cells | High selective anticancer activity nih.gov |

| Piperazine-linked bergenin (B1666849) heterocyclic hybrids | Tongue and oral cancer cell lines | Potent cytotoxic activity nih.gov |

Design and Synthesis of Novel Pharmacophores Incorporating the this compound Scaffold

The this compound scaffold serves as a key starting material for the creation of a wide array of molecular architectures with potential therapeutic applications. The presence of the formyl group on the phenyl ring provides a reactive handle for various chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecules.

One common strategy involves the reductive amination of the formyl group to introduce new amine functionalities. This reaction allows for the coupling of the scaffold with a variety of primary and secondary amines, leading to the synthesis of a library of derivatives with distinct substitution patterns. These modifications can significantly influence the compound's interaction with biological targets.

Another synthetic approach leverages the formyl group for the construction of new heterocyclic rings. Through condensation reactions with appropriate reagents, the formyl group can be incorporated into new ring systems, thereby expanding the chemical space and generating novel pharmacophores.

While specific, publicly available research detailing the synthesis of a broad library of pharmacophores directly from this compound is limited, the general principles of medicinal chemistry suggest numerous possibilities. The following table illustrates hypothetical examples of novel pharmacophores that could be synthesized from this scaffold, based on established chemical reactions.

Table 1: Hypothetical Novel Pharmacophores Derived from this compound

| Derivative Structure | Synthetic Reaction | Potential Therapeutic Target Class |

|---|---|---|

|

Reductive Amination | G-protein coupled receptors (GPCRs), Ion Channels |

|

Imine Formation | Kinases, Proteases |

|

Wittig Reaction | Various enzymes and receptors |

|

Condensation/Cyclization | Various enzymes and receptors |

Exploration of Pharmacokinetic (PK) and Pharmacodynamic (PD) Relevant Modifications

The "drug-likeness" of a potential therapeutic agent is critically dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The this compound scaffold offers several avenues for modification to optimize these parameters. The PK profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME), while the PD profile relates to its mechanism of action and the relationship between drug concentration and effect.

The piperazine ring itself is a common motif in many marketed drugs, often contributing to improved aqueous solubility and oral bioavailability. The nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance water solubility and facilitate formulation.

The Boc (tert-butyloxycarbonyl) protecting group plays a crucial role during synthesis. In the context of PK/PD, this group is typically removed in the final stages of synthesis to yield a free amine. This primary or secondary amine can then be further functionalized to modulate properties such as polarity, lipophilicity, and hydrogen bonding capacity, all of which are key determinants of a compound's ADME profile and its ability to interact with its biological target.

Modifications to the phenyl ring can also significantly impact PK/PD properties. The introduction of different substituents on the phenyl ring can alter the molecule's lipophilicity (logP), which in turn affects its absorption, distribution, and potential to cross cellular membranes, including the blood-brain barrier.

While specific PK/PD data for derivatives of this compound are not extensively reported in the public domain, we can infer potential modification strategies based on general medicinal chemistry principles.

Table 2: Potential Pharmacokinetic and Pharmacodynamic Modifications of the this compound Scaffold

| Modification Site | Type of Modification | Potential PK/PD Impact |

|---|---|---|

| Piperazine Nitrogen (after Boc deprotection) | Alkylation, Acylation, Sulfonylation | Altered polarity, solubility, and target binding affinity. |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modified lipophilicity (logP), metabolic stability, and target interaction. |

| Formyl Group (after conversion) | Conversion to various functional groups (e.g., alcohol, carboxylic acid) | Introduction of new hydrogen bond donors/acceptors, altering solubility and target binding. |

Advanced Methodologies and Future Research Directions for 1 Boc 4 2 Formylphenyl Piperazine

The chemical scaffold 1-Boc-4-(2-formylphenyl)piperazine serves as a valuable starting point for the synthesis of a diverse range of more complex molecules. Advances in synthetic chemistry and computational tools are paving the way for more efficient, selective, and innovative approaches to creating derivatives with tailored properties. Future research is focused on harnessing these advanced methodologies to explore new chemical space and applications.

Q & A

Q. What are the established synthetic routes for 1-Boc-4-(2-formylphenyl)piperazine, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Boc protection of the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) to prevent side reactions .

- Step 2 : Coupling of the Boc-protected piperazine with 2-formylphenyl derivatives. This step often employs coupling agents like EDC/HOBt or carbodiimides to activate carboxylic acid intermediates .

- Critical Conditions :

- Temperature : 0–25°C for Boc protection to minimize decomposition.

- Solvent : Anhydrous DCM or THF for moisture-sensitive steps.

- Catalysts : DMAP accelerates Boc protection, while Pd catalysts may assist in cross-coupling for aryl group introduction .

- Yield Optimization : Use of excess Boc₂O (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) improves Boc protection efficiency (>85% yield) .

Q. How can researchers purify this compound, and what safety protocols are critical during handling?

- Methodological Answer :

- Purification :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate Boc-protected intermediates .

- Recrystallization : Ethanol/water mixtures (70:30) refine crystalline products, achieving >95% purity .

- Safety Protocols :

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (compounds may cause irritation) .

- Ventilation : Use fume hoods due to potential release of volatile byproducts (e.g., CO₂ during Boc deprotection) .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbons) and formylphenyl orientation (aromatic protons at δ 7.2–8.1 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Resolves spatial arrangement of the formylphenyl moiety relative to the piperazine ring. Disorder in substituents (e.g., observed in related nitro derivatives) requires refinement with split-site occupancy models .

Q. How do reaction parameters (e.g., solvent polarity, catalyst loading) impact the regioselectivity of 2-formylphenyl group attachment?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the para position of the piperazine ring, while non-polar solvents (toluene) favor meta substitution .

- Catalyst Loading : Pd(PPh₃)₄ (5 mol%) in Suzuki-Miyaura couplings improves cross-coupling efficiency for aryl halide intermediates, reducing dimerization side products .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–10°C) favor kinetic para products, whereas higher temperatures (80°C) shift equilibrium toward thermodynamically stable meta isomers .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays :

- Fluorescence-Based Assays : Monitor inhibition of target enzymes (e.g., kinases) using fluorogenic substrates (e.g., ATP-γ-S) .

- Receptor Binding Studies :

- Radioligand Displacement : Use ³H-labeled ligands (e.g., serotonin/dopamine analogs) to quantify affinity for neurotransmitter receptors .

- Cytotoxicity Screening :

- MTT Assay : Test derivatives against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Q. How should researchers address contradictory data on substituent effects in piperazine derivatives?

- Methodological Answer :

- Systematic Variation : Compare analogs with substituents at ortho, meta, and para positions (e.g., nitro, methoxy, halogen) to isolate electronic/steric effects .

- Computational Modeling :

- DFT Calculations : Predict charge distribution and steric bulk using software like Gaussian. Correlate with experimental binding data to resolve discrepancies .

- Meta-Analysis : Review historical data on similar piperazines (e.g., 1-Boc-4-(4-nitrophenyl)piperazine) to identify trends in substituent-driven activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。